molecular formula C10H13N3PS+ B13748814 P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide CAS No. 25033-34-5

P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide

Cat. No.: B13748814
CAS No.: 25033-34-5
M. Wt: 238.27 g/mol
InChI Key: BQCANIXRXKEXHZ-UHFFFAOYSA-N
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Description

P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is an organophosphorus compound characterized by the presence of aziridine rings and a phenyl group attached to a phosphinothioic amide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide typically involves the reaction of aziridine with a suitable phosphinothioic amide precursor. One common method includes the reaction of aziridine with N-phenylphosphinothioic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioic amide to phosphine derivatives.

    Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted aziridine derivatives.

Scientific Research Applications

P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide has several scientific research applications:

Mechanism of Action

The mechanism of action of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide involves its interaction with biological molecules, particularly nucleic acids and proteins. The aziridine rings can form covalent bonds with DNA, leading to cross-linking and disruption of replication and transcription processes. This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

  • P,P-Bis(1-aziridinyl)-N-methylphosphinic amide
  • P,P-Bis(1-aziridinyl)-N-(3-methoxypropyl)-phosphinothioic amide
  • P,P-Bis(1-aziridinyl)-N-cyclohexylphosphinothioic amide

Uniqueness

P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetics and dynamics, making it a valuable candidate for specific applications in medicine and industry .

Properties

CAS No.

25033-34-5

Molecular Formula

C10H13N3PS+

Molecular Weight

238.27 g/mol

IUPAC Name

aziridin-1-yl-[4-(aziridin-1-yl)anilino]-sulfanylidenephosphanium

InChI

InChI=1S/C10H13N3PS/c15-14(13-7-8-13)11-9-1-3-10(4-2-9)12-5-6-12/h1-4H,5-8H2,(H,11,15)/q+1

InChI Key

BQCANIXRXKEXHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC=C(C=C2)N[P+](=S)N3CC3

Origin of Product

United States

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